molecular formula C8H11N5OS B270182 5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine

5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine

Katalognummer B270182
Molekulargewicht: 225.27 g/mol
InChI-Schlüssel: MQYFLFHEICWZHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique properties and has shown promising results in various research studies.

Wissenschaftliche Forschungsanwendungen

5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine has been studied for its potential applications in various scientific research studies. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body.

Wirkmechanismus

The mechanism of action of 5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body, which are responsible for the growth and proliferation of cancer cells. Additionally, it has been shown to reduce inflammation in the body by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine has been shown to have significant biochemical and physiological effects on the body. Studies have shown that it can reduce the growth and proliferation of cancer cells, which can help in the treatment of cancer. Additionally, it has been shown to reduce inflammation in the body, which can help in the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it an excellent candidate for studying the mechanisms of cancer growth and developing new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine. One of the significant directions is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to understand the mechanism of action of this compound fully. This can help in the development of new drugs for the treatment of various inflammatory diseases. Furthermore, more studies are needed to determine the potential toxicity of this compound and its effects on the environment.
Conclusion
In conclusion, 5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine is a chemical compound that has significant potential in scientific research. It has been studied for its potential applications in the treatment of cancer and inflammatory diseases. Additionally, it has been shown to have significant biochemical and physiological effects on the body. Further research is needed to understand the full potential of this compound and its applications in various scientific fields.

Synthesemethoden

The synthesis of 5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine involves the reaction of 5-methylsulfanyl-1H-tetrazole-1-carboxylic acid with 7-bromo-1-propoxyquinazoline in the presence of a base such as potassium carbonate. The resulting product is 5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine, which can be purified through recrystallization.

Eigenschaften

Produktname

5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine

Molekularformel

C8H11N5OS

Molekulargewicht

225.27 g/mol

IUPAC-Name

5-methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine

InChI

InChI=1S/C8H11N5OS/c1-3-4-14-7-5-6-10-11-12-13(6)8(9-7)15-2/h5H,3-4H2,1-2H3

InChI-Schlüssel

MQYFLFHEICWZHK-UHFFFAOYSA-N

SMILES

CCCOC1=CC2=NN=NN2C(=N1)SC

Kanonische SMILES

CCCOC1=CC2=NN=NN2C(=N1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.